1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-bromo-3-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDDCNRUCRQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Acetophenone Synthesis via Copper(II) Bromide Mediated Bromination
One established method for preparing related bromo-fluoro acetophenones involves the bromination of 1-(4-bromo-3-fluorophenyl)ethanone using copper(II) bromide in ethyl acetate at elevated temperature (60°C) for 12 hours. The reaction mixture is then cooled, filtered, and purified by silica gel chromatography to yield the brominated product with approximately 44% yield. This method can be adapted for the preparation of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone by starting from appropriately substituted acetophenones.
Reaction Summary:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 1-(4-bromo-3-fluorophenyl)ethanone + CuBr2 | EtOAc, 60°C, 12 h | 44% | Purification by silica gel column chromatography |
Nucleophilic Substitution and Reduction Routes
Patent literature describes a preparation involving nucleophilic substitution reactions of precursor compounds (e.g., compound 1-a) in solvents like N,N-dimethylformamide (DMF), followed by reduction steps using sodium hydroxide/methanol systems and further treatment with triethylsilane and boron trifluoride etherate. The mole ratio of sodium hydroxide to precursor is optimized between 1:1 and 3:1, and solvent volume is controlled to 5–20 mL/mmol. This multistep approach allows for selective functionalization and reduction to yield the target hydroxyacetophenone derivative.
Hydroxyacetophenone Formation via Base-Catalyzed Condensation
In related systems, hydroxyacetophenones have been synthesized via base-catalyzed condensation reactions. For example, 1-(4-fluoro-2-hydroxyphenyl)ethanone derivatives are prepared by stirring substituted hydrazines with ethanolic KOH, followed by acidification and crystallization. Although this method is more common for fluorinated hydroxyacetophenones, it provides insight into the introduction of the hydroxy group at the 2-position under mild conditions.
Alternative Synthetic Routes and Yields
Other synthetic routes reported include the use of 4-bromo-3-fluorophenyl acetate as a starting material for acetylation and halogenation, with yields varying depending on reaction conditions and purification methods. The availability of multiple suppliers and CAS-registered compounds indicates established synthetic protocols but often with variable yields and purities.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| CuBr2 bromination in EtOAc | CuBr2, EtOAc, 60°C, 12 h | 44 | Straightforward bromination | Moderate yield, requires purification |
| Nucleophilic substitution + reduction | DMF, NaOH/MeOH, triethylsilane, BF3·OEt2 | Not specified | Selective functionalization | Multistep, requires careful control |
| Base-catalyzed condensation | KOH, ethanolic conditions | 70+ (related compounds) | Mild conditions, simple setup | May require further functionalization |
| Acetylation from phenyl acetate | 4-bromo-3-fluorophenyl acetate | Variable | Direct acetylation | Limited data on yield |
Research Findings and Notes
The presence of fluorine at the 3-position influences conformational preferences and reactivity, as shown by NMR studies indicating s-trans conformers in solution, which may affect reaction pathways and product stability.
Solubility and formulation data emphasize the need for careful solvent selection and stepwise mixing to maintain compound stability in stock solutions for biological or chemical applications.
Patent literature provides detailed reaction conditions and stoichiometries for the reduction and substitution steps, highlighting the importance of controlling reagent ratios and solvent volumes to optimize yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ethanone group to an alcohol.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed:
Oxidation: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)acetic acid.
Reduction: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Chemistry Studies: The compound is used in studies involving electrophilic and nucleophilic substitution reactions to understand reaction mechanisms and kinetics.
Drug Discovery: Researchers use this compound to develop new drug candidates by modifying its structure to enhance biological activity and reduce toxicity.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring influences its reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding stability and specificity .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (Br, F): Increase electrophilicity of the ketone, enhancing reactivity in nucleophilic additions or substitutions compared to non-halogenated analogs .
- Hydroxyl Group: The ortho-hydroxyl group (position 2) facilitates intramolecular hydrogen bonding with the ketone, reducing solubility in non-polar solvents but increasing acidity (pKa ~8–10) compared to para-substituted analogs .
- Fluorine: Enhances lipophilicity and metabolic stability relative to non-fluorinated counterparts, making the compound more suitable for drug design .
Physical and Chemical Properties
Data from crystallography and handbooks highlight trends:
Biological Activity
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone, a halogenated phenolic compound, has garnered attention in recent research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is characterized by the following structural formula:
The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.
Synthesis
The synthesis of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone typically involves the bromination and fluorination of phenolic compounds, followed by acetylation. Various synthetic routes have been explored, emphasizing the need for optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone exhibits significant anticancer properties. For example, a study demonstrated that derivatives of this compound showed potent antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone | MCF-7 (Breast) | 5.6 | Apoptosis induction |
| 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone | A549 (Lung) | 4.8 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase I | 75% | 12.3 |
| Acetylcholinesterase | 68% | 10.5 |
Case Studies
- Study on Anticancer Activity : A comprehensive study evaluated the effects of various derivatives of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone on cancer cell lines. The results indicated that these compounds could significantly inhibit tumor growth in vitro, with further studies suggesting potential in vivo efficacy.
- Enzyme Inhibition Research : Research focusing on enzyme inhibition revealed that this compound could serve as a lead structure for developing new inhibitors for CAs and AChE, potentially leading to novel treatments for related diseases.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern and functional groups. For example, and NMR can resolve bromo, fluoro, and hydroxyl substituents on the aromatic ring. Mass spectrometry (MS) is essential for verifying molecular weight, particularly via electron ionization (EI-MS) to detect characteristic isotopic patterns for bromine (1:1 ratio for /) . X-ray crystallography (e.g., using SHELX software) provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated in analogous brominated ethanones .
Q. How can the Friedel-Crafts acylation method be adapted for synthesizing this compound?
- Answer: The Friedel-Crafts acylation typically involves reacting a substituted benzaldehyde (e.g., 4-bromo-3-fluoro-2-hydroxybenzaldehyde) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl). Careful temperature control (0–5°C) is required to avoid over-acylation or decomposition of the hydroxyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Q. What are the key challenges in handling and storing 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone?
- Answer: The hydroxyl and bromo groups increase sensitivity to moisture and light. Storage under inert gas (argon/nitrogen) in amber glass vials at –20°C is advised. Thermal stability should be monitored via differential scanning calorimetry (DSC), as brominated aromatics may decompose above 200°C .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer: The bromine atom at the 4-position is primed for Suzuki-Miyaura coupling, but the adjacent fluoro and hydroxyl groups may sterically hinder palladium catalyst access. Computational studies (DFT) can predict reaction sites, while experimental optimization (e.g., ligand screening with Pd(PPh)) is necessary to improve yields. Competing dehalogenation or hydroxyl group oxidation must be mitigated .
Q. What strategies resolve contradictions in NMR data for regioisomeric derivatives of this compound?
- Answer: Discrepancies in splitting patterns (e.g., aromatic protons) can arise from para vs. meta substitution. Use 2D NMR techniques (COSY, HSQC) to assign coupling constants and NOESY to confirm spatial proximity. Compare experimental data with simulated spectra (e.g., ACD/Labs) for regioisomeric models .
Q. How does the hydroxyl group impact the compound’s stability under basic conditions?
- Answer: The hydroxyl group may deprotonate under basic conditions, forming a phenoxide ion that activates the aromatic ring toward nucleophilic substitution. Kinetic studies (UV-Vis or HPLC) under varying pH (7–12) can track degradation pathways. Stabilization via hydrogen-bonding solvents (e.g., DMSO) is recommended .
Q. What crystallographic software and parameters are optimal for refining its crystal structure?
- Answer: SHELXL (within the SHELX suite) is widely used for small-molecule refinement. Key parameters include anisotropic displacement parameters for heavy atoms (Br, F) and hydrogen bonding constraints for the hydroxyl group. Twin refinement may be necessary if multiple crystal domains are observed .
Methodological Considerations
Q. How to analyze purity and detect trace intermediates in synthesized batches?
- Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) is standard. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. For non-volatile byproducts, LC-MS in positive ion mode provides molecular ion data .
Q. What safety protocols are critical for handling fluorinated and brominated derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
